

5-Chloro-2-methoxyphenylhydrazine hydrochloride CAS number 5446-16-2

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Compound of Interest

Compound Name: 5-Chloro-2-methoxyphenylhydrazine hydrochloride

Cat. No.: B1587331

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An In-Depth Technical Guide to **5-Chloro-2-methoxyphenylhydrazine hydrochloride** (CAS 5446-16-2) for Advanced Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic use of **5-Chloro-2-methoxyphenylhydrazine hydrochloride**. Moving beyond basic data, we delve into the mechanistic nuances, practical applications, and critical safety protocols that underpin its utility as a pivotal intermediate in modern organic synthesis.

Core Identity and Physicochemical Profile

5-Chloro-2-methoxyphenylhydrazine hydrochloride is a substituted phenylhydrazine salt. Its structure, featuring both an electron-withdrawing chloro group and an electron-donating methoxy group, imparts specific reactivity characteristics that are highly valuable in the synthesis of complex heterocyclic scaffolds, particularly indoles.

Key Physicochemical Data

The fundamental properties of this reagent are summarized below, providing a quick reference for experimental design and stoichiometric calculations.

Property	Value	Source(s)
CAS Number	5446-16-2	
Molecular Formula	C ₇ H ₁₀ Cl ₂ N ₂ O	
Molecular Weight	209.07 g/mol	
Melting Point	195-196 °C (decomposes)	
Form	Solid	
SMILES	<chem>COC1=C(C=C(C=C1)Cl)NN.Cl</chem>	
InChI Key	GOMLDPWKBMXMEX-UHFFFAOYSA-N	

The Cornerstone Application: Fischer Indole Synthesis

The primary utility of **5-Chloro-2-methoxyphenylhydrazine hydrochloride** lies in its role as a precursor in the Fischer indole synthesis, a robust and versatile reaction discovered in 1883 that forms an indole ring from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals, including antimigraine drugs of the triptan class.

Mechanistic Deep Dive

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The process is a sophisticated cascade of acid-catalyzed transformations.

- **Hydrazone Formation:** The reaction initiates with the condensation of the phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate. This is a reversible reaction, often driven to completion by removal of water.
- **Tautomerization:** The resulting hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial as it sets the stage for the key bond-forming event.

- **-Sigmatropic Rearrangement:** After protonation, the enamine undergoes a concerted-sigmatropic rearrangement, akin to a Claisen or Cope rearrangement. This is typically the rate-determining step, which transiently disrupts the aromaticity of the benzene ring to form a new C-C bond.
- **Rearomatization & Cyclization:** The intermediate quickly rearomatizes. The newly formed aniline nitrogen then attacks the imine carbon in an intramolecular cyclization to form a five-membered ring aminoacetal (aminal).
- **Ammonia Elimination:** Finally, under acid catalysis, the aminal eliminates a molecule of ammonia (NH_3), leading to the formation of the stable, aromatic indole ring.

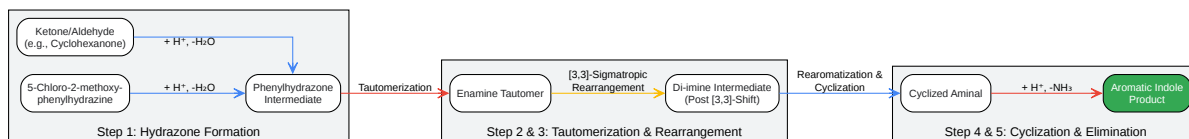


Figure 1: Reaction Mechanism of the Fischer Indole Synthesis

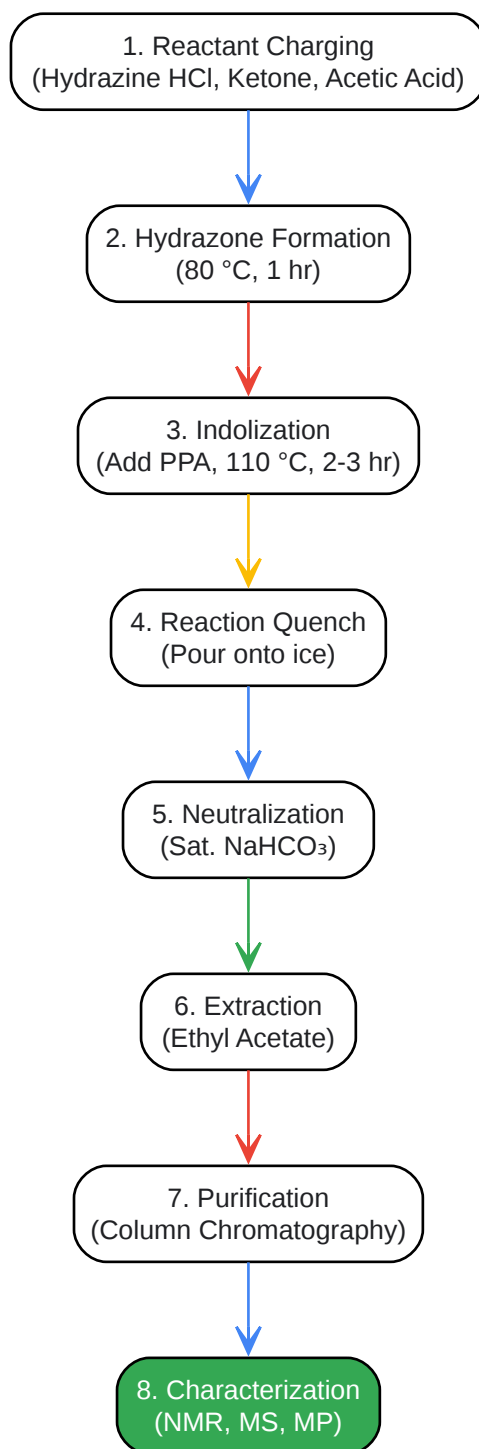


Figure 2: Experimental Workflow for Indole Synthesis

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